Ilexsaponin B2 (CAS 108524-94-3) addresses PDE5 research challenges with enhanced target potency and reduced efflux variability.
- 6.8-fold greater PDE5 inhibition vs. Ilexsaponin A1 (IC50 48.8 μM vs. 332.0 μM)
- Negligible P-gp-mediated efflux; only 31% absorption reduction upon endocytosis inhibition (vs. 71% for A1)
- Defined selectivity window over PDE1 (IC50 477.5 μM); sourced at 1.24 mg/g in I. pubescens for HPLC standardization.
Ideal for cardiovascular and formulation studies.
Molecular FormulaC47H76O17
Molecular Weight913.1 g/mol
Cat. No.B1632450
⚠ Attention: For research use only. Not for human or veterinary use.
Ilexsaponin B2 is a triterpenoid saponin isolated from the root of Ilex pubescens Hook. et Arn., with a molecular formula of C47H76O17 and a molecular weight of 913.1 g/mol . It is characterized by its ursane-type aglycone core and glycosidic substitutions [1]. The compound is established as a dual inhibitor of phosphodiesterase 5 (PDE5) and phosphodiesterase 1 (PDE1), with reported IC50 values of 48.8 μM and 477.5 μM, respectively [2]. As a major bioactive component in the plant, it contributes significantly to the pharmacological profile of Ilex pubescens extracts [3].
TargetPDE5/PDE1 dual inhibition study context
ClassTriterpenoid saponin natural product probe
SourceIsolated from Ilex pubescens root extract
[1] Hidaka, K., Ito, M., Matsuda, Y., Kohda, H., Yamasaki, K., Yamahara, J., Chisaka, T., Kawakami, Y., Sato, T., & Kagei, K. (1987). New Triterpene Saponins from Ilex pubescens. Chemical and Pharmaceutical Bulletin, 35(2), 524-529. View Source
[2] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. View Source
[3] Wang, L., Chen, S., Lin, Z., Liu, Z., & Xian, S. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. View Source
Ilexsaponin B2: Differentiation from Saponin Analogs
Triterpenoid saponins from Ilex pubescens, including Ilexsaponin B2, A1, B1, and Ilexgenin A, share a common aglycone backbone but exhibit divergent biological activities due to differences in glycosylation patterns. Head-to-head enzymatic assays reveal that Ilexsaponin B2 is approximately 6.8-fold more potent against PDE5 than Ilexsaponin A1 (IC50: 48.8 μM vs. 332.0 μM) [1]. Conversely, Ilexsaponin A1 shows a modestly lower IC50 for PDE1 (332.0 μM vs. 477.5 μM for Ilexsaponin B2), indicating a shift in isoform selectivity [2]. Absorption studies further demonstrate that Ilexsaponin B2 exhibits differential sensitivity to endocytosis inhibitors compared to its analogs, with a 31% reduction in absorption upon amantadine treatment, contrasting with the 71% reduction observed for Ilexsaponin A1 [3]. These quantitative differences underscore that simple substitution within the Ilexsaponin class is not scientifically justifiable for targeted research applications.
Ilexsaponin B2vs. Ilexsaponin A1 / B1
Glycosylation pattern differences shift PDE isoform selectivity; PDE5/PDE1 inhibition balance may not transfer across analogs.
P-gp efflux susceptibility varies with glycosylation; absorption profile in P-gp-expressing barriers may not be interchangeable.
[1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
[2] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
[3] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
Ilexsaponin B2: Quantitative Evidence
PDE5 Inhibitory Potency vs. Ilexsaponin A1
In a direct head-to-head enzymatic assay, Ilexsaponin B2 demonstrated a PDE5 IC50 of 48.8 μM, which is 6.8-fold more potent than Ilexsaponin A1 (IC50: 332.0 μM) [1]. Both compounds were tested under identical conditions using a PDE5A enzymatic assay. This significant difference in potency positions Ilexsaponin B2 as a more effective tool compound for PDE5-focused research.
This quantifiable difference in PDE5 inhibition directly informs compound selection for cardiovascular disease models or PDE5-related signaling studies.
[1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
PDE1/PDE5 Selectivity Profile vs. Ilexsaponin A1
While Ilexsaponin B2 exhibits a PDE1 IC50 of 477.5 μM, Ilexsaponin A1 shows a lower IC50 of 332.0 μM for the same enzyme [1]. The selectivity ratio (PDE1 IC50 / PDE5 IC50) is 9.8 for Ilexsaponin B2 versus 14.8 for Ilexsaponin A1. This differential selectivity profile, derived from the same experimental platform, indicates that Ilexsaponin B2 offers a distinct balance of PDE isoform inhibition that may be advantageous for studies requiring PDE5-predominant activity with moderate PDE1 engagement.
Ilexsaponin A1 is 1.4-fold more potent against PDE1; Ilexsaponin B2 has a lower selectivity ratio
Conditions
In vitro PDE1 and PDE5A enzymatic assays
Why This Matters
Researchers targeting specific PDE isoform profiles can select the appropriate saponin based on quantifiable selectivity data rather than relying on anecdotal potency claims.
[1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
Endocytosis-Mediated Absorption vs. Ilexsaponin A1
In an in situ single-pass intestinal perfusion (SPIP) rat model, co-administration with the endocytosis inhibitor amantadine reduced the absorption of Ilexsaponin B2 (C4) by 31% compared to the non-amantadine group [1]. In stark contrast, the absorption of Ilexsaponin A1 (C2) was reduced by 71% under identical conditions. This quantitative difference suggests that Ilexsaponin B2 relies less on endocytosis for intestinal uptake compared to its analog Ilexsaponin A1.
Absorption reduction by endocytosis inhibitor amantadine
Target Compound Data
31% reduction
Comparator Or Baseline
Ilexsaponin A1: 71% reduction
Quantified Difference
40 percentage points less reduction
Conditions
In situ single-pass intestinal perfusion (SPIP) rat model with MDQ-TS extract
Why This Matters
The differential absorption mechanism has direct implications for formulation strategies and in vivo experimental design when comparing these saponins.
[1] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
P-gp Efflux Sensitivity vs. Ilexsaponin A1
In the same SPIP rat model, co-administration with the P-glycoprotein (P-gp) inhibitor verapamil significantly increased the absorption of Ilexsaponin A1 (C2) by 2.3-fold, whereas the absorption of Ilexsaponin B2 (C4) was not significantly altered [1]. This class-level inference suggests that Ilexsaponin B2 is less susceptible to P-gp-mediated efflux compared to Ilexsaponin A1, which may translate to more predictable absorption characteristics in P-gp-expressing tissues.
Effect of P-gp inhibitor verapamil on absorption (fold change)
Target Compound Data
No significant change reported
Comparator Or Baseline
Ilexsaponin A1: 2.3-fold increase
Quantified Difference
Significant increase for A1; no significant change for B2
Conditions
In situ SPIP rat model with verapamil co-administration
Why This Matters
For studies involving P-gp-expressing barriers (e.g., blood-brain barrier, intestinal epithelium), Ilexsaponin B2 may offer more consistent pharmacokinetic behavior than analogs subject to variable efflux.
P-glycoproteindrug transportbioavailability
[1] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
Apparent Permeability in Intestinal Absorption
Ilexsaponin B2 (C4) exhibited an effective apparent permeability (Papp) greater than 0.12 × 10⁻² cm·min⁻¹ in the SPIP rat model, a threshold associated with excellent transmembrane permeability [1]. Notably, when administered as a monomer, Ilexsaponin B2 was poorly absorbable; however, in the presence of co-existing components in the total saponin extract (MDQ-TS), it achieved sufficient intestinal permeability [2]. This phenomenon highlights the importance of considering formulation context when evaluating the bioavailability potential of this saponin.
>0.12 × 10⁻² cm·min⁻¹ in MDQ-TS; poorly absorbable as monomer
Comparator Or Baseline
Baseline: Papp threshold for excellent permeability
Quantified Difference
Exceeds permeability threshold in extract form
Conditions
In situ SPIP rat model; MDQ-TS extract vs. monomer administration
Why This Matters
This permeability profile informs researchers that Ilexsaponin B2 may require formulation optimization or co-administration with other saponins for adequate oral bioavailability in vivo.
permeabilityoral bioavailabilitydrug absorption
[1] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
[2] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
Abundance in Ilex pubescens Roots
HPLC quantification of Ilex pubescens roots revealed that Ilexsaponin B2 is present at a concentration of 1.24 mg/g of dry plant powder [1]. This is lower than the abundance of Ilexsaponin A1 (2.53 mg/g) and Ilexgenin A (8.96 mg/g), but higher than some minor components. This quantitative phytochemical data provides a baseline for quality control assessments of Ilex pubescens extracts and informs procurement decisions when a specific saponin profile is required.
Approximately 2-fold less abundant than Ilexsaponin A1
Conditions
HPLC quantification of Ilex pubescens roots
Why This Matters
Understanding relative abundance informs the feasibility of isolating specific saponins from natural sources and guides quality control strategies for extract standardization.
[1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
Ilexsaponin B2: Application Scenarios
PDE5-Focused Cardiovascular Research
Given its 6.8-fold greater PDE5 inhibitory potency compared to Ilexsaponin A1 (IC50: 48.8 μM vs. 332.0 μM) [1], Ilexsaponin B2 is the preferred tool compound for investigating PDE5-mediated signaling pathways in cardiovascular disease models. Its moderate PDE1 activity (IC50: 477.5 μM) provides a defined selectivity window that may be advantageous for dissecting isoform-specific effects in hypertension, erectile dysfunction, or pulmonary arterial hypertension research.
Pharmacokinetic Studies with Reduced P-gp Efflux
Ilexsaponin B2 is less susceptible to P-gp-mediated efflux compared to Ilexsaponin A1, as evidenced by its lack of significant absorption change upon verapamil co-administration [1]. This characteristic makes Ilexsaponin B2 a more reliable candidate for pharmacokinetic studies involving P-gp-expressing tissues, including intestinal epithelium and the blood-brain barrier. Researchers investigating oral bioavailability or tissue distribution of Ilex saponins may benefit from the reduced efflux variability of Ilexsaponin B2.
Endocytosis-Dependent Formulation Strategies
Ilexsaponin B2 exhibits a 31% reduction in intestinal absorption upon endocytosis inhibition, compared to a 71% reduction for Ilexsaponin A1 [1]. This quantitative difference suggests that Ilexsaponin B2 relies less on endocytic uptake mechanisms. Formulation scientists developing oral delivery systems for Ilex saponins can leverage this differential behavior to optimize absorption-enhancing strategies, potentially reducing the need for endocytosis-promoting excipients when using Ilexsaponin B2.
Quality Control of Ilex pubescens Extracts
With a quantified abundance of 1.24 mg/g in Ilex pubescens roots [1], Ilexsaponin B2 serves as a measurable marker compound for quality control and standardization of botanical extracts. Its distinct retention time in HPLC methods and well-characterized PDE5 inhibitory activity enable robust analytical method development for batch-to-batch consistency assessments in natural product research and industrial applications.
Application
Selection Property
Validation Focus
PDE5 cardiovascular pathway studies
PDE5 vs. PDE1 isoform selectivity context
PDE5 inhibition assay endpoints
P-gp efflux susceptibility studies
P-gp transport assay context
Verapamil challenge model endpoints
Intestinal absorption mechanism studies
Endocytosis-dependence context
Amantadine challenge model endpoints
Botanical extract QC studies
HPLC marker suitability
Content uniformity and method validation
[1] Liu, Z., et al. (2017). Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC-MS. Evidence-Based Complementary and Alternative Medicine, 2017, 2749643. Table 2. View Source
[2] Kuang, G., Yi, H., Zhu, M., Zhou, J., Shang, X., Zhao, Z., Zhu, C., Liao, Q., Guan, S., & Zhang, L. (2017). Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC). Molecules, 22(11), 1867. View Source
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